molecular formula C25H29N5O2S B3014575 N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251582-24-7

N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B3014575
CAS No.: 1251582-24-7
M. Wt: 463.6
InChI Key: RUMZZVDXNMMISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, piperazine, pyrimidine, and acetamide groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the piperazine moiety: This can be achieved through nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the acetamide linkage: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Final assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the pyrimidine or piperazine rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in receptor studies.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds might include other acetamide derivatives, piperazine-containing molecules, or pyrimidine-based compounds. Compared to these, N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide might offer unique properties such as enhanced binding affinity, selectivity, or stability.

List of Similar Compounds

  • N-(2,6-dimethylphenyl)-acetamide
  • 4-(2-methoxyphenyl)piperazine derivatives
  • Pyrimidine-based ligands

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-18-7-6-8-19(2)25(18)28-23(31)16-33-24-15-22(26-17-27-24)30-13-11-29(12-14-30)20-9-4-5-10-21(20)32-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMZZVDXNMMISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.